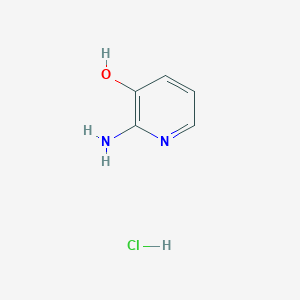

2-aminopyridin-3-ol Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

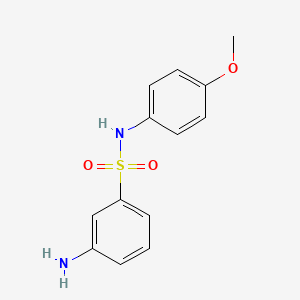

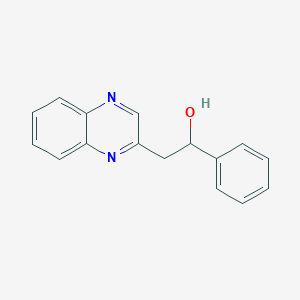

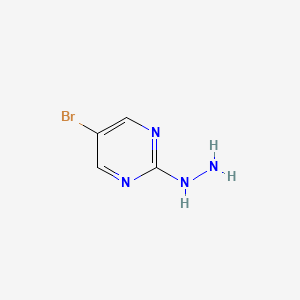

2-Aminopyridin-3-ol hydrochloride is a derivative of 2-aminopyridine, which is a simple, low molecular weight compound known for its utility in the synthesis of diverse biological molecules. It serves as a functionalized moiety in drug discovery, aiding in the creation of pharmacophores with minimal side reactions and low molecular weight, facilitating the identification of toxicity-causing metabolites . The compound's structure allows for various chemical reactions, including photodimerization, which can be mediated by host molecules like cucurbit uril to yield specific isomers .

Synthesis Analysis

The synthesis of 2-aminopyridine derivatives can be achieved through various methods. One approach involves the nucleophilic substitution and hydrolysis of 2-fluoropyridine and acetamidine hydrochloride under catalyst-free conditions, which offers high yield and chemoselectivity . Another method includes the bromine-mediated addition of protected guanidine or urea to hydropyridine derivatives, followed by pH-dependent regioselective cleavage to produce 2-aminoazole products . Additionally, chemoenzymatic synthesis can be employed to create chiral 2,2'-bipyridine ligands from cis-dihydrodiol metabolites of 2-chloroquinolines, which are useful in asymmetric synthesis reactions .

Molecular Structure Analysis

The molecular structure of 2-aminopyridin-3-ol hydrochloride and its derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 2-amino-3-nitropyridine-6-methoxy was confirmed by IR and ^1HNMR spectroscopy . Similarly, the crystal structure of 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine was determined using X-ray crystallography, revealing an almost coplanar arrangement of the pyridyl rings due to an intramolecular hydrogen bond .

Chemical Reactions Analysis

2-Aminopyridine derivatives can undergo a range of chemical reactions. Photodimerization is one such reaction, where ultraviolet irradiation in hydrochloric acid solution leads to the formation of 1,4-dimers with anti-trans configuration . The presence of cucurbit uril can mediate the stereoselective [4+4] photodimerization of 2-aminopyridine hydrochloride, resulting in the exclusive formation of the anti-trans isomer of the photodimer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyridin-3-ol hydrochloride derivatives can be influenced by their synthesis and molecular structure. For example, the oxidative polycondensation of 2-amino-3-hydroxypyridine leads to oligomers with specific molecular weights and polydispersity indices, which exhibit instability against thermo-oxidative decomposition as shown by TG and DTA analyses . The solubility, stability, and reactivity of these compounds can be further studied to understand their behavior in various environments and their potential applications in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Photodimerization Studies

2-Aminopyridin-3-ol hydrochloride is involved in stereoselective photodimerization reactions. In a study, it formed a specific guest-host complex with cucurbit[7]uril, leading to the exclusive formation of a specific isomer upon photodimerization in an aqueous solution. This reaction highlights the compound's potential in the field of stereochemistry and photoreactive systems (Wang, Yuan, & Macartney, 2006).

Synthesis of Thiazolopyridines

2-Aminopyridin-3-ol hydrochloride is used in synthesizing 2-aminothiazolopyridines, showcasing its versatility in creating heterocyclic compounds. This process involves refluxing with isothiocyanates in ethanol, leading to moderate yields of thiazolopyridine hydrochlorides. Such syntheses are significant for developing pharmaceutical compounds and exploring novel chemical structures (Aitland & Molander, 1977).

Oligosaccharide Labeling

The compound is used in labeling reducing oligosaccharides for sensitive detection using UV and fluorescence detection. This application is crucial in biochemical research, particularly in the analysis of complex carbohydrate structures (Maness, Miranda, & Mort, 1991).

Synthesis of Aminopyridine Derivatives

A study describes a catalyst-free method to synthesize 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. This method's high yield and chemoselectivity make it valuable for producing various N-heterocyclic compounds, emphasizing the compound's role in innovative synthetic methodologies (Li, Huang, Liao, Shao, & Chen, 2018).

Structural and Spectroscopic Analysis

The structure and properties of 2-aminopyridin-3-ol hydrochloride derivatives have been investigated using methods like X-ray diffraction and NMR spectroscopy. Such studies provide insights into the molecular structure and potential applications in material science and molecular engineering (Kowalczyk, Katrusiak, & Szafran, 2010).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to the Regulation (EC) No 1272/2008 (CLP) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes . This suggests that “2-aminopyridin-3-ol Hydrochloride” could have significant potential in future drug discovery and development efforts.

Eigenschaften

IUPAC Name |

2-aminopyridin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5-4(8)2-1-3-7-5;/h1-3,8H,(H2,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBGIMMIWMCWEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376460 |

Source

|

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-aminopyridin-3-ol Hydrochloride | |

CAS RN |

65407-94-5 |

Source

|

| Record name | 2-aminopyridin-3-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)